

Application Note: GC-MS Analysis of Ethyl 3,4,5-trimethoxybenzoate

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Compound of Interest

Compound Name: Ethyl 3,4,5-Trimethoxybenzoate

Cat. No.: B143845

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable method for the analysis of **Ethyl 3,4,5-trimethoxybenzoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Ethyl 3,4,5-trimethoxybenzoate** is a benzoic acid derivative found in some natural products and used as a pharmaceutical intermediate.^{[1][2][3]} The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, making it suitable for quality control, purity assessment, and research applications. The methodology ensures high sensitivity and specificity for the identification and quantification of the target analyte.

Experimental Protocols

Reagents and Materials

- Analyte: **Ethyl 3,4,5-trimethoxybenzoate** (CAS: 6178-44-5), analytical standard grade.
- Solvent: Ethyl Acetate or Methanol, HPLC or GC grade.
- Apparatus:
 - Analytical balance
 - Volumetric flasks (10 mL, 100 mL)

- Micropipettes
- Glass autosampler vials (1.5 mL) with caps.[4]
- Syringe filters (0.22 μm).[5]

Sample Preparation Protocol

- Stock Solution Preparation (1 mg/mL):
 - Accurately weigh 10 mg of **Ethyl 3,4,5-trimethoxybenzoate** standard.
 - Transfer the solid to a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with ethyl acetate. Mix thoroughly until all solid is dissolved.[5]
- Working Standard Preparation (10 $\mu\text{g/mL}$):
 - Pipette 1 mL of the stock solution into a 100 mL volumetric flask.
 - Dilute to the mark with ethyl acetate. This concentration is suitable for achieving a column loading of approximately 10 ng with a 1 μL injection.[4]
- Final Sample Preparation:
 - Filter the working standard solution through a 0.22 μm syringe filter to remove any particulates that could block the injector or column.[5]
 - Transfer the filtered solution into a 1.5 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard Gas Chromatograph coupled to a Mass Spectrometer, typically with an electron ionization (EI) source.[6] The parameters listed below are a general guideline and may require optimization for specific instrumentation.

Parameter	Setting
Gas Chromatograph (GC)	
Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	280 °C
Injection Mode	Splitless
Injection Volume	1 µL
Carrier Gas	Helium, constant flow rate of 1.0 mL/min[7]
Oven Program	Initial temp 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer (MS)	
Ion Source Type	Electron Ionization (EI)
Ionization Energy	70 eV[8]
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Mass Scan Range	40 - 350 amu
Solvent Delay	3.0 min

Data Presentation and Expected Results

Chromatographic Data

Under the conditions specified, **Ethyl 3,4,5-trimethoxybenzoate** is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the system but should be highly reproducible.

Mass Spectrometric Data

The mass spectrum is used for the definitive identification of the compound. Electron ionization will produce a molecular ion ($M^{+\bullet}$) and several characteristic fragment ions. The fragmentation

of esters typically involves cleavage of the bonds adjacent to the carbonyl group.[9]

m/z (Mass/Charge)	Proposed Ion Identity	Description
240	$[M]^+\bullet$ (C ₁₂ H ₁₆ O ₅)	Molecular Ion
195	$[M - \bullet\text{OCH}_2\text{CH}_3]^+$	Base Peak. Loss of the ethoxy radical (-45 Da). Highly stable acylium ion.
211	$[M - \bullet\text{CH}_2\text{CH}_3]^+$	Loss of the ethyl radical (-29 Da).
180	$[M - \bullet\text{OCH}_2\text{CH}_3 - \bullet\text{CH}_3]^+$	Loss of a methyl radical from a methoxy group (-15 Da) from the m/z 195 ion.
165	$[M - \bullet\text{OCH}_2\text{CH}_3 - \text{CH}_2\text{O}]^+$	Loss of formaldehyde from a methoxy group (-30 Da) from the m/z 195 ion.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.



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